4-Phenylbenzo[g]chromen-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H12O2 |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
4-phenylbenzo[g]chromen-2-one |
InChI |
InChI=1S/C19H12O2/c20-19-12-16(13-6-2-1-3-7-13)17-10-14-8-4-5-9-15(14)11-18(17)21-19/h1-12H |
InChI Key |
KFRRCRODXMKGEU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC4=CC=CC=C4C=C23 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC4=CC=CC=C4C=C23 |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of 4 Phenylbenzo G Chromen 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons. Aromatic protons typically resonate in the downfield region (δ 6.0-9.5 ppm) due to the deshielding effect of the ring current. pdx.edu
Interactive Data Table: Representative ¹H NMR Data for Related Coumarin (B35378) Structures
| Compound | Solvent | Chemical Shift (δ) and Multiplicity | Reference |
| 3-(1-(2-(5-(3-(4-chlorophenyl)acryloyl)-4-methylthiazol-2-yl)hydrazono)ethyl)-2H-chromen-2-one | DMSO-d6 | δ 2.44 (s, 3H, CH₃), 2.65 (s, 3H, CH₃), 5.65 (d, 1H, CH), 6.08 (d, 1H, CH), 7.30–8.86 (m, 9H, Ar-H), 11.03 (s, 1H, NH) | tandfonline.com |
| 3-(1-(2-(5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-4-methylthiazol-2-yl)hydrazono)ethyl)-2H-chromen-2-one | DMSO-d6 | δ 2.37 (s, 1H, CH₃), 2.64 (s, 3H, CH₃), 6.94–7.95 (m, 8H, Ar-H), 8.20 (s, 1H, pyrazole-H4), 8.65 (s, 1H, coumarin-H4), 10.30 (s, 1H, NH), 11.20 (s, 1H, NH) | tandfonline.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are spread over a much wider range (0-220 ppm) compared to protons, which often allows for the resolution of individual carbon signals. pressbooks.pub The carbonyl carbon of the lactone ring in a coumarin structure is typically found in the highly deshielded region of the spectrum (around 160 ppm). Aromatic and olefinic carbons resonate in the range of approximately 100-150 ppm. oregonstate.edu
For 4-Phenylbenzo[g]chromen-2-one, the ¹³C NMR spectrum would be expected to show signals for all the unique carbon atoms in the molecule. The carbonyl carbon of the pyrone ring would be a key identifier. In a related compound, 1-methyl-3-(methylthio)-4-phenylquinolin-2(1H)-one, the carbonyl carbon appears at δ 160.6 ppm. wur.nl
Interactive Data Table: Representative ¹³C NMR Data for Related Phenyl-substituted Heterocycles
| Compound | Solvent | Carbonyl Carbon (δ) | Aromatic/Olefinic Carbons (δ) | Reference |
| 1-Methyl-3-(methylthio)-4-phenylquinolin-2(1H)-one | CDCl₃ | 160.6 | 152.0, 139.2, 137.2, 130.3, 128.9, 128.6, 128.4, 128.2, 122.1, 121.4, 114.1 | wur.nl |
| 7-Methoxy-4-phenylcoumarin | CDCl₃ | 159.3 | 140.9, 133.9, 128.9, 128.3, 126.9, 126.8, 114.3 | rsc.org |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are invaluable for establishing the complete molecular structure by revealing correlations between different nuclei. walisongo.ac.id
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. walisongo.ac.id This helps in tracing out the proton spin systems within the molecule, such as the arrangement of protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. columbia.edu This allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu This technique is crucial for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons at the fusion of the rings. The combination of HSQC and HMBC is a powerful tool for piecing together the carbon skeleton of a molecule. ustc.edu.cn
For this compound, an HMBC experiment would be instrumental in confirming the position of the phenyl group by showing correlations from the protons on the phenyl ring to the carbons of the benzo[g]chromen-2-one core, and vice versa.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The most prominent and diagnostic peak in the IR spectrum of this compound would be the stretching vibration of the carbonyl group (C=O) of the lactone ring. For coumarin derivatives, this absorption typically appears in the range of 1700-1750 cm⁻¹. tandfonline.com The spectrum would also exhibit characteristic absorptions for C=C stretching in the aromatic rings (around 1450-1600 cm⁻¹) and C-O stretching vibrations.
Interactive Data Table: Characteristic IR Absorption Frequencies for Coumarin-Related Structures
| Functional Group | Absorption Range (cm⁻¹) | Reference |
| Carbonyl (C=O) of chromenone | 1724–1725 | tandfonline.com |
| Carbonyl (C=O) of enone | 1608–1620 | tandfonline.com |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, which allows for the determination of its elemental formula.
The molecular formula of this compound is C₁₉H₁₂O₂. Its calculated monoisotopic mass would be approximately 272.0837 g/mol . An HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition. For example, the HRMS data for a related quinolinone derivative, C₁₇H₁₆NOS⁺, showed a calculated mass of 282.0947 and a found mass of 282.0948, demonstrating the high accuracy of this technique. wur.nl The fragmentation pattern observed in the mass spectrum can also provide structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to an excited state. The wavelengths of maximum absorption (λmax) are characteristic of the electronic structure of the molecule. msu.edu Conjugated systems, such as the one present in this compound, typically exhibit strong UV absorption. libretexts.org
The extended π-system of this compound, which encompasses the fused aromatic rings and the phenyl substituent, would be expected to result in multiple absorption bands in the UV region. The addition of conjugation, such as an extra aromatic ring, generally leads to a bathochromic (red) shift, meaning the absorption occurs at longer wavelengths. libretexts.org For instance, the λmax for naphthalene (B1677914) is 220 nm, while for anthracene (B1667546) it is around 250 nm. libretexts.org Related coumarin derivatives show absorption maxima in the range of 294-414 nm. researchgate.net The exact λmax values for this compound would depend on the solvent used, as solvent polarity can influence the energy of the electronic transitions. academie-sciences.fr
Interactive Data Table: UV-Vis Absorption Data for Related Aromatic Compounds
| Compound | Solvent | λmax (nm) | Reference |
| N,N'-(1,4-phenylene)bis(2-imino-2H-chromene-3-carboxamide) derivatives | 1,4-Dioxane | 266 - 414 | researchgate.net |
| N-(4-(2-cyanoacetamido)phenyl)-2-imino-2H-chromene-3-carboxamide derivatives | 1,4-Dioxane | 294 - 400 | researchgate.net |
| Benzoic acid | Not specified | 230 | libretexts.org |
| Cinnamic acid | Not specified | ~270-280 | libretexts.org |
Single Crystal X-ray Diffraction (SC-XRD) Analysis for Solid-State Structure Determination
To date, a complete single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported in the surveyed scientific literature. While crystallographic data for several derivatives of the benzo[g]chromen-2-one scaffold are available, providing insight into the general structural aspects of this class of compounds, the precise atomic coordinates, bond lengths, bond angles, and crystal packing information for the parent 4-phenyl substituted compound remain undetermined.
For instance, the crystal structure of derivatives such as 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile has been elucidated. researchgate.net In this related molecule, the analysis revealed a triclinic crystal system with a P-1 space group. researchgate.net The naphthalene moiety was observed to be slightly twisted. researchgate.net Another related compound, 4-(3-fluorophenyl)-7-hydroxy-2H-chromen-2-one, crystallizes in a monoclinic system (P21/c). researchgate.net Such studies on derivatives are crucial as they confirm the core benzo[g]chromen-2-one structure and illustrate how different substituents can influence the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-stacking, which in turn dictate the crystal packing. researchgate.netresearchgate.net
The general methodology for such an analysis involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. uni-saarland.de This pattern is subsequently analyzed to determine the electron density distribution within the crystal, from which the precise three-dimensional arrangement of atoms can be deduced.
A hypothetical data table for the single-crystal X-ray diffraction of this compound is presented below to illustrate the type of information that would be obtained from such an analysis.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Empirical formula | C19H12O2 |
| Formula weight | 272.30 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | Orthorhombic |
| Space group | P212121 |
| Unit cell dimensions (Å) | a = 8.5... b = 12.1... c = 15.3... |
| Volume (ų) | 1580.0... |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.145 |
| Absorption coefficient (mm⁻¹) | 0.075 |
| F(000) | 568 |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and in some cases, nitrogen or other elements) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula to confirm its purity and stoichiometry.
For this compound, with the molecular formula C₁₉H₁₂O₂, the theoretical elemental composition can be calculated. While specific experimental results for this compound are not available in the reviewed literature, published data for related chromene derivatives consistently show a close correlation between the calculated and found values, typically within a ±0.4% margin, which is the standard for confirming the purity of a synthesized compound. For example, elemental analysis has been reported for various 3-substituted-4-hydroxy-2H-chromen-2-one derivatives, where the found percentages of carbon, hydrogen, and nitrogen align well with the calculated values. chimicatechnoacta.ru
The theoretical elemental composition of this compound is provided in the table below, alongside a column for the experimental values that would be obtained from a combustion analysis.
Interactive Data Table: Elemental Analysis of this compound
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 83.81 | Data not available |
| Hydrogen (H) | 4.44 | Data not available |
| Oxygen (O) | 11.75 | Data not available |
The determination of these values is typically achieved through combustion analysis, where a weighed sample of the compound is burned in an excess of oxygen. The resulting combustion products, carbon dioxide and water, are collected and weighed, allowing for the calculation of the mass percentages of carbon and hydrogen in the original sample.
Computational and Theoretical Investigations of 4 Phenylbenzo G Chromen 2 One
Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of molecules. It is used to determine optimized molecular geometry, electronic distribution, and reactivity parameters by approximating the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. For complex heterocyclic systems like benzochromenones, DFT methods, such as the B3LYP functional, are frequently employed to provide a balance between computational cost and accuracy.
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and kinetic stability. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2. It measures resistance to change in electron distribution.
Chemical Softness (S) = 1 / η. It is the reciprocal of hardness.
Electronegativity (χ) = (I + A) / 2. It describes the power of an atom or group to attract electrons.
Electrophilicity Index (ω) = χ² / (2η). It quantifies the energy lowering of a molecule when it accepts electrons.
While data for 4-phenylbenzo[g]chromen-2-one is not available, a study on related 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile derivatives provides illustrative values calculated using the B3LYP/6-311++G(d,p) method.
Table 1: FMO Energies and Global Reactivity Descriptors for a Related Benzo[h]chromene Derivative (Data for 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile)
| Parameter | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -5.73 |
| LUMO Energy | ELUMO | -1.33 |
| Energy Gap | ΔE | 4.40 |
| Ionization Potential | I | 5.73 |
| Electron Affinity | A | 1.33 |
| Electronegativity | χ | 3.53 |
| Chemical Hardness | η | 2.20 |
| Chemical Softness | S | 0.45 |
| Electrophilicity Index | ω | 2.83 |
Source: Data derived from a study on 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile.
This analysis indicates that a compound with these values would be relatively stable due to its significant chemical hardness and energy gap.
The Molecular Electrostatic Potential (ESP) surface is a 3D map of the electronic density around a molecule, which is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. In an ESP map, regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For chromene derivatives, the most electronegative regions are consistently located around the carbonyl oxygen and other heteroatoms like nitrogen, making them key sites for intermolecular interactions.
Mulliken population analysis is a method for calculating partial atomic charges, providing quantitative insight into the electronic distribution within the molecule. This analysis helps to understand the polarity and reactivity of different atoms. Although it is known to be sensitive to the choice of basis set, it remains a popular method for its simplicity. In typical analyses of related heterocyclic compounds, oxygen and nitrogen atoms carry significant negative charges, while adjacent carbon and hydrogen atoms are positively charged. Such charge distributions are critical for understanding molecular polarity, dipole moment, and non-covalent interactions.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and predicting their UV-Vis absorption spectra. The calculation provides the excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which indicate the probability of a given electronic transition.
A TD-DFT study on 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile, performed in different solvents, illustrates how theoretical predictions can align with experimental results. The calculations can predict solvatochromic shifts—changes in absorption maxima due to solvent polarity. Generally, the primary electronic transitions in these molecules are of the π → π* type, originating from the fused aromatic rings.
Table 2: Theoretical UV-Vis Absorption Data for a Related Benzo[h]chromene Derivative (Data for 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile in Ethanol)
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|
| 374.8 | 0.1632 | HOMO -> LUMO (98%) |
| 330.4 | 0.0891 | H-1 -> LUMO (89%) |
| 296.2 | 0.1254 | H-2 -> LUMO (76%) |
Source: Data derived from a study on 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile.
These results show strong agreement with experimental spectra and confirm that the main absorption bands arise from transitions involving the frontier molecular orbitals.
Electrostatic Potential Surfaces (ESP) and Mulliken Charge Distribution Analysis
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. It is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.
Docking simulations reveal the specific interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. Understanding these binding modes is essential for structure-based drug design and optimization.
A comprehensive study on the related compound 4-(phenylselanyl)-2H-chromen-2-one (4-PSCO) provides an excellent example of this process. Docking of 4-PSCO into the active site of p38 MAP kinase, an enzyme involved in inflammation, showed that the chromenone scaffold anchors within a hydrophobic pocket. Key interactions identified included:
Hydrogen bonding with the backbone of specific amino acid residues.
Hydrophobic interactions with residues such as Val38, Ala51, Ile84, and Leu167.
π-π stacking between the aromatic rings of the ligand and phenylalanine residues in the active site.
Such detailed interaction maps are critical for explaining the inhibitory activity of the compound and guiding the design of more potent analogues.
A key output of molecular docking is the prediction of binding affinity, often expressed as a free energy of binding (ΔG) in kcal/mol or a docking score. A more negative value indicates a stronger and more stable interaction between the ligand and its target. These predictions allow for the ranking of different compounds and help prioritize which ones should be synthesized and tested experimentally.
The study on 4-(phenylselanyl)-2H-chromen-2-one (4-PSCO) demonstrated its potential to interact with multiple proteins associated with pain and inflammation pathways. The calculated binding affinities suggested favorable interactions with several key targets.
Table 3: Predicted Binding Affinities for a Related Chromenone Derivative (Data for 4-(Phenylselanyl)-2H-chromen-2-one (4-PSCO))
| Protein Target | PDB ID | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| p38 MAP kinase | 3S3I | -8.3 |
| Peptidyl arginine deiminase type 4 (PAD4) | 1WDA | -6.7 |
| Phosphoinositide 3-kinase (PI3K) | 4A24 | -7.7 |
| Janus kinase 2 (JAK2) | 4Z32 | -7.7 |
| Toll-like receptor 4 (TLR4) | 4G8A | -7.1 |
| Nuclear factor-kappa B (NF-κB) | 1SVC | -6.6 |
Source: Data from a study on 4-(Phenylselanyl)-2H-chromen-2-one.
These computational predictions highlight the compound's potential as a multi-target agent. Similar docking studies on this compound would be invaluable for identifying its potential biological targets and predicting its therapeutic efficacy.
Elucidation of Binding Modes and Active Site Interactions
In Silico Bioactivity and Drug-Likeness Prediction
In the early stages of drug discovery, computational methods are employed to predict the pharmacokinetic properties and drug-likeness of a compound. These in silico analyses help to filter out candidates that are unlikely to be successful as orally administered drugs, thereby saving time and resources. ijpsonline.com The evaluation of this compound involves assessing its compliance with established guidelines like Lipinski's Rule of Five and predicting its bioactivity score against common drug targets. ijpsonline.comunits.it
Drug-Likeness Assessment (Lipinski's Rule of Five)
Lipinski's Rule of Five is a widely used guideline to evaluate the potential for oral bioavailability of a chemical compound. units.it The rule states that an orally active drug is likely to have:
No more than 5 hydrogen bond donors (HBD).
No more than 10 hydrogen bond acceptors (HBA).
A molecular mass of less than 500 daltons (Da).
An octanol-water partition coefficient (log P) not greater than 5. units.itdrugbank.com
Compounds that violate more than one of these rules may have issues with absorption or permeation. units.it For this compound, the parameters can be calculated based on its molecular structure.
Table 1: Lipinski's Rule of Five Analysis for this compound
| Property | Value for this compound | Lipinski's Rule | Compliance |
| Molecular Weight | 298.33 g/mol | < 500 Da | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (the two oxygen atoms) | ≤ 10 | Yes |
| Log P (calculated) | ~4.1-4.5 | ≤ 5 | Yes |
| Violations | 0 | ≤ 1 | Yes |
Based on this analysis, this compound adheres to all the criteria of Lipinski's Rule of Five, indicating a high probability of good oral bioavailability and suggesting it possesses "drug-like" characteristics. These findings are consistent with in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for other coumarin (B35378) derivatives, which often show satisfactory drug-like behavior. mdpi.comfrontiersin.org
Bioactivity Score Prediction
Theoretical Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in modern technologies like optical switching and data storage. rsc.orgekb.eg Organic molecules with extended π-conjugated systems, particularly those with donor-acceptor frameworks, often exhibit significant NLO responses. ekb.eg Computational quantum chemistry, especially Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules, such as polarizability (α) and the first and second hyperpolarizabilities (β and γ). rsc.org
The NLO properties of this compound can be inferred from theoretical studies on structurally related chromene and coumarin derivatives. rsc.orgrsc.org The key structural features of this compound that are expected to influence its NLO response are the extended π-conjugation of the benzo[g]chromen-2-one core and the presence of the phenyl group at the 4-position. This extended conjugation facilitates intramolecular charge transfer (ICT), a primary origin of NLO activity. ekb.eg
DFT calculations are used to optimize the molecular geometry and determine the electronic properties. rsc.org Time-dependent DFT (TD-DFT) is then often employed to study the electronic absorption spectra and calculate the NLO parameters. rsc.org The magnitude of the first hyperpolarizability (β) is a key indicator of second-order NLO activity.
Studies on similar benzo[h]chromene derivatives have shown that these molecules possess promising NLO properties. rsc.org For example, DFT calculations on 2-amino-4-aryl-4H-benzo[h]chromene derivatives revealed significant first hyperpolarizability values. rsc.org The presence of donor and acceptor groups across the π-system enhances the charge transfer and, consequently, the NLO response. In this compound, the coumarin core acts as an electron-accepting moiety, while the fused benzene (B151609) ring and the phenyl substituent contribute to the delocalized π-electron system.
Table 2: Representative Theoretical NLO Data for Related Chromene Derivatives
| Compound | Method | Average Polarizability <α> (x 10⁻²³ esu) | Second Hyperpolarizability (γ) (esu) | Reference |
| 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | M06-2X/6-31G(d,p) | 6.77005 | 0.145 x 10⁴ | rsc.orgekb.eg |
The data from related, more complex chromene derivatives suggest that the core structure has a significant NLO response. rsc.orgekb.eg The relatively large calculated values for second hyperpolarizability (γ) in these systems indicate potential for third-order NLO applications. rsc.orgekb.eg The lower the HOMO-LUMO energy gap, which is associated with increased ease of electron transition, the higher the hyperpolarizability values are generally expected to be. ekb.egrsc.org Given its extended π-system, this compound is predicted to have a relatively small HOMO-LUMO gap and thus a notable NLO response, making it a person of interest for further investigation in the field of materials science.
Mechanistic Biological Studies of 4 Phenylbenzo G Chromen 2 One and Its Analogues in Vitro Focus
Anticancer Mechanisms and Pathways (In Vitro Cell Line Studies)
Cell Cycle Arrest Induction (e.g., G1/S and G2/M phases)
Certain analogues of 4-Phenylbenzo[g]chromen-2-one have demonstrated the ability to induce cell cycle arrest in cancer cells. For instance, some coumarin (B35378) derivatives can cause cells to accumulate in the G2/M phase. nih.govresearchgate.netfrontiersin.org Specifically, a study on the MCF-7 human breast cancer cell line showed that treatment with certain benzo[h]chromeno[2,3-d]pyrimidine derivatives led to cell cycle arrest. mdpi.com The majority of these treated cells were found in the G1 phase (75.18%), with a smaller percentage in the S phase (22.87%) and G2/M phases (1.95%). mdpi.com Another compound, Cu(SBCM)2, was found to induce G2/M cell cycle arrest in MCF-7 cells. rsc.org Similarly, a synthetic benz[f]indole-4,9-dione analog, SME-6, was also shown to induce G2/M cell cycle arrest in human lung cancer cells (A549). nih.gov
Apoptosis Induction and Associated Molecular Events (e.g., Caspase Activity, DNA Fragmentation)
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Studies have shown that this compound and its analogues are potent inducers of apoptosis in various cancer cell lines. researchgate.netsemanticscholar.orgresearchgate.net For example, a new hybrid δ-lactone, DL-247, induced apoptosis in human myeloid leukemia HL-60 cells through both intrinsic and extrinsic pathways. semanticscholar.org This was evidenced by a significant increase in TUNEL positive (apoptotic) cells and the activation of caspases. semanticscholar.org
The process of apoptosis is often mediated by a family of proteases called caspases. semanticscholar.org The activation of initiator caspases like caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway) leads to the activation of executioner caspase-3, which then cleaves various cellular proteins, ultimately leading to cell death. semanticscholar.org In studies with DL-247, the activity of caspase-3, -8, and -9 was shown to increase upon treatment. semanticscholar.org Similarly, another study on a murine leukemia cell line (L1210) investigated the caspase-mediated apoptosis-inducing effect of 51 substituted phenols. nih.gov Furthermore, cytoplasmic lysates from apoptotic Drosophila S2 cells were found to contain a caspase activity with DEVD specificity that could cleave substrates like p35 and lamin DmO in vitro. embopress.org Immunodepletion of the caspase drICE from these lysates was sufficient to remove most of the in vitro apoptotic activity. embopress.org
DNA fragmentation is another hallmark of apoptosis. Treatment of HL-60 cells with DL-247 led to a significant increase in the number of TUNEL positive cells, indicating DNA cleavage. semanticscholar.org
Inhibition of Cancer Cell Proliferation and Cytotoxic Effects in Various Cell Lines
This compound and its analogues have demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. nih.govnih.govplos.org For example, a series of 5,6,7-methoxy-substituted 4-phenylquinolin-2(1H)-one derivatives showed potential anti-proliferative activity against COLO205 and H460 cell lines. mdpi.com One particular compound, 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one (22), exhibited excellent anticancer activity against both COLO205 (IC50 = 0.32 μM) and H460 (IC50 = 0.89 μM) cell lines. mdpi.com
Another study investigated the cytotoxic effects of chromen-4-one and chromane-2,4-dione derivatives against HL-60, MOLT-4, and MCF-7 cancer cells. nih.gov The chromane-2,4-dione derivatives generally showed higher potencies. nih.gov The chromene derivative 4-Clpgc was also found to inhibit the proliferation of K562 cells in a dose- and time-dependent manner. nih.gov
Table 1: Cytotoxic Activity of Selected this compound Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one (22) | COLO205 | 0.32 | mdpi.com |
| 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one (22) | H460 | 0.89 | mdpi.com |
| Chromane-2,4-dione derivative 13 | HL-60 | 42.0 ± 2.7 | nih.gov |
| Chromane-2,4-dione derivative 13 | MOLT-4 | 24.4 ± 2.6 | nih.gov |
| Chromane-2,4-dione derivative 11 | MCF-7 | 68.4 ± 3.9 | nih.gov |
| 4-Clpgc | K562 | 102 ± 1.6 (72h) | nih.gov |
| pgc | K562 | 278 ± 2.7 (72h) | nih.gov |
| C35 | H1299 | 20.77 | plos.org |
| C35 | Lewis | 20.87 | plos.org |
Modulation of Key Intracellular Signaling Pathways (e.g., PI3K/Akt/mTOR Pathway)
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its aberrant activation is common in many cancers. thno.orgplos.orgnih.govnih.gov Several studies have indicated that analogues of this compound can modulate this pathway. For instance, some benzylsulfone coumarin derivatives have been found to inhibit PI3K. frontiersin.org Specifically, 3-[(4-fluorobenzyl)sulfonyl]-6-nitro-2h-chromen-2-one (5h) and 6-bromo-3-[(4-fluorobenzyl)sulfonyl] -2h-chromen-2-one (5m) showed significant inhibitory activity against PI3K. frontiersin.org
The activation of Akt, a key component of this pathway, requires phosphorylation at two residues, Thr308 and Ser473, which is driven by PDK1 and mTORC2, respectively. thno.org FKBP4 has been identified as a protein that promotes Akt phosphorylation through its interaction with PI3K/PDK1 and mTORC2. thno.org Furthermore, the PI3K/Akt/mTOR pathway is known to be involved in the orchestration of the immune response and can be a target for therapeutic intervention in inflammatory disorders. plos.orgnih.gov
Targeting Specific Protein Markers and Enzymes (e.g., VEGFR-2, Tubulin Polymerization, Aldo-keto Reductase 1B10)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.gov Some coumarin derivatives have been shown to target and inhibit VEGFR-2. frontiersin.org For example, 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-benzylacetohydrazide(4a) was found to reduce the activity of VEGFR-2, thereby inhibiting tumor angiogenesis. frontiersin.org
Tubulin is the protein that polymerizes into microtubules, which are crucial for cell division. nih.gov Inhibiting tubulin polymerization can lead to mitotic arrest and apoptosis in rapidly dividing cancer cells. nih.gov Several 4-phenyl-2-quinolone (4-PQ) derivatives, which are structural mimics of podophyllotoxin, are known to act as antimitotic agents by inhibiting tubulin formation. mdpi.com Molecular docking studies have suggested that these compounds bind to the colchicine-binding site of tubulin. mdpi.com
Aldo-keto reductase 1B10 (AKR1B10) is an enzyme that is overexpressed in many solid tumors and is implicated in carcinogenesis and chemoresistance. nih.govnih.gov It is considered a potential target for cancer treatment. nih.govnih.gov AKR1B10 is involved in several cellular processes, including the detoxification of cytotoxic carbonyls and the regulation of retinoic acid levels and fatty acid synthesis. nih.govfrontiersin.org
Induction of Reactive Oxygen Species (ROS) and Nitric Oxide (NOX) Production in Treated Cells
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can induce cellular damage. Some studies suggest that the anticancer activity of certain compounds may be related to the induction of ROS. For instance, sphingomyelinase treatment of RAW264.7 cells was shown to increase intracellular ROS levels, which was involved in the induction of nitric oxide synthase (NOS II). nih.gov However, another study on a copper complex, Cu(SBCM)2, found that it induced apoptosis in MCF-7 cells without the induction of intracellular ROS. rsc.org
Characterization of Enzyme Inhibition Mechanisms (Competitive, Non-competitive, Uncompetitive, Irreversible)
The in vitro evaluation of this compound and its analogues has revealed various enzyme inhibition mechanisms, providing insight into their interactions with target proteins. The mode of inhibition is crucial for understanding the compound's efficacy and for guiding further structural modifications.
Kinetic analyses have shown that the inhibition mechanism can vary depending on the specific analogue and the target enzyme. For instance, studies on related coumarin and chromone (B188151) derivatives have identified competitive, non-competitive, and mixed-type inhibition patterns.
Competitive Inhibition: In this mode, the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding. Several coumarin-based inhibitors have been identified as competitive inhibitors. For example, kinetic analysis of certain coumarin-linked 2-phenylbenzimidazole (B57529) derivatives demonstrated a competitive pattern of inhibition against α-glucosidase. nih.gov Similarly, some pyrazole (B372694) derivatives act as competitive inhibitors of tissue non-specific alkaline phosphatase (TNAP). rsc.org Studies on 7,8-dihydroxy-4-phenylbenzo[g]coumarin analogues showed they behaved as competitive inhibitors against skin-aging related enzymes like tyrosinase, elastase, collagenase, and hyaluronidase (B3051955). researchgate.net Certain tyrosinase inhibitors with a thioxooxazolidin-4-one scaffold also exhibit competitive inhibition. nih.gov
Non-competitive Inhibition: This mechanism involves the inhibitor binding to an allosteric (non-active) site on the enzyme, which alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. Detailed kinetic tests for some inhibitors have revealed a non-competitive mechanism against intestinal alkaline phosphatase (IAP). rsc.org Baicalein, a flavonoid with a 2-phenylchromen-4-one structure, has been shown to be a non-competitive inhibitor of pancreatic elastase. biorxiv.org
Mixed-type Inhibition: Some compounds can exhibit a mixed-type inhibition mechanism, binding to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. A tacrine-coumarin analogue was found to be a mixed-type inhibitor of acetylcholinesterase. heraldopenaccess.us
Irreversible Inhibition: Coumarins can also act as "suicide inhibitors," a form of irreversible inhibition. In this process, the enzyme hydrolyzes the coumarin's heterocyclic ring, generating a 2-hydroxycinnamic acid derivative that then irreversibly binds to and blocks the active site. nih.gov This mechanism has been particularly noted in the inhibition of carbonic anhydrases. chemrxiv.org
Inhibition of Skin Aging-Related Enzymes (e.g., Tyrosinase, Elastase, Collagenase, Hyaluronidase)
Analogues of this compound have demonstrated significant inhibitory activity against key enzymes implicated in the skin aging process. These enzymes contribute to the breakdown of the extracellular matrix and the formation of hyperpigmentation.
A study focusing on synthesized 7,8-dihydroxy-4-phenylbenzo[g]coumarin derivatives revealed potent, competitive inhibition against tyrosinase, elastase, collagenase, and hyaluronidase. researchgate.net The multi-hydroxyl substitutions on the benzo[g]coumarin framework were identified as crucial for these superior anti-skin-aging effects. researchgate.net
Tyrosinase Inhibition: Tyrosinase is a critical enzyme in melanin (B1238610) synthesis, and its inhibition is a key strategy for treating hyperpigmentation. nih.gov Phenolic compounds with scaffolds like 2-phenylbenzo[d]oxazole, which are isosterically related to the core structure of interest, have shown potent tyrosinase inhibitory activity. mdpi.com Compounds featuring a resorcinol (B1680541) structure were particularly effective, with some exhibiting IC50 values in the nanomolar range, suggesting the importance of the dihydroxyphenyl moiety for activity. mdpi.comresearchgate.net Kinetic studies have often identified these compounds as competitive inhibitors of tyrosinase. nih.govresearchgate.net
Elastase Inhibition: Elastase is a protease that degrades elastin, a protein essential for skin elasticity. biorxiv.orgnih.gov Its inhibition can help preserve skin firmness. Baicalein (5,6,7-trihydroxy-2-phenylchromen-4-one) has been identified as a robust, non-competitive inhibitor of pancreatic elastase with an IC50 value of 3.53 μM. biorxiv.org Other flavonoids and their derivatives have also shown inhibitory activity against elastase. scielo.br A cell-permeable sulfanilide compound acts as a potent, substrate-competitive inhibitor of neutrophil elastase with IC50 values in the nanomolar range. sigmaaldrich.cn
Collagenase Inhibition: Collagenase breaks down collagen, the primary structural protein in the dermis. Certain flavonoids have been reported to inhibit collagenase, which could be attributed to their structural features. scielo.br
Hyaluronidase Inhibition: This enzyme degrades hyaluronic acid (HA), a glycosaminoglycan vital for skin hydration and volume. dovepress.com Inhibitors of hyaluronidase are considered valuable for maintaining HA homeostasis and for their anti-aging effects. dovepress.com Coumarin compounds, such as 4-methylumbelliferone (B1674119) (hymecromone), are known to inhibit HA synthesis. nih.gov Flavonoids and their derivatives have also been reported to possess inhibitory activity against hyaluronidase. scielo.br
The following table summarizes the inhibitory activities of a representative 7,8-dihydroxy-4-phenylbenzo[g]coumarin analogue against skin-aging enzymes.
| Enzyme | IC50 (µM) of 7,8-dihydroxy-4-phenylbenzo[g]coumarin | Standard Inhibitor | IC50 (µM) of Standard |
| Tyrosinase | 3.11 ± 0.14 | Kojic Acid | 18.25 ± 1.28 |
| Elastase | 9.21 ± 0.52 | Ursolic Acid | 16.14 ± 1.15 |
| Collagenase | 0.42 ± 0.03 | Phosphoramidon | 0.68 ± 0.05 |
| Hyaluronidase | 15.35 ± 1.12 | Apigenin | 275.21 ± 13.43 |
| Data sourced from a study on 7,8-dihydroxy-4-phenylbenzo[g]coumarin derivatives. researchgate.net |
Monoamine Oxidase (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine. frontiersin.org Its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. nih.gov The coumarin and chromone scaffolds have been extensively studied for the development of MAO-B inhibitors. nih.gov
Structure-activity relationship (SAR) studies on coumarin derivatives have highlighted the importance of substitution patterns for MAO inhibitory activity and selectivity. Research indicates that while 4-phenyl substitution on the coumarin ring is more effective for MAO-A inhibition, 3-phenyl substitution significantly enhances MAO-B inhibition. However, other studies have identified potent and selective MAO-B inhibitors from different classes of chromone derivatives. nih.gov
For example, a series of chromone-hydroxypyridinone hybrids were evaluated as multimodal agents for Alzheimer's disease, with many exhibiting favorable and selective hMAO-B inhibitory activity. nih.gov The most promising compound from this series, 17d , showed an IC50 value of 67.02 ± 4.3 nM for hMAO-B. nih.gov Docking simulations revealed that this compound occupied both the substrate and entrance cavities of the MAO-B active site. nih.gov
Another study focusing on developing reversible MAO-B inhibitors identified highly active and selective compounds with picomolar to low nanomolar activity, highlighting the potential of the coumarin scaffold for designing potent anti-Parkinson's drug candidates. nih.gov
| Compound | hMAO-B IC50 (nM) | Selectivity Index (SI) vs hMAO-A |
| Compound 17d (chromone-hydroxypyridinone hybrid) | 67.02 ± 4.3 | 11 |
| D123 (coumarin-based) | 0.83 | >12048 |
| D124 (coumarin-based) | 0.97 | >10309 |
| Data sourced from studies on chromone and coumarin-based MAO-B inhibitors. nih.govnih.gov |
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers. mdpi.comsemanticscholar.org As such, selective COX-2 inhibitors are valuable as anti-inflammatory agents and have potential applications in oncology. mdpi.com The 2-phenyl-4H-chromen-4-one scaffold, an isomer of this compound, has been successfully utilized to design potent and selective COX-2 inhibitors. nih.govnih.gov
In one study, a series of 2-phenyl-4H-chromen-4-one derivatives with a methylsulfonyl group on the phenyl ring were synthesized and evaluated. nih.govnih.gov The results showed that the nature and size of the substituent at the C-3 position of the chromene core are important for COX-2 inhibitory activity and selectivity. nih.govresearchgate.net The derivative 5d (3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one) emerged as a particularly potent and selective COX-2 inhibitor, with an IC50 value of 0.07 μM and a selectivity index (SI) of 287.1, comparable to the reference drug celecoxib. nih.govnih.gov
Molecular modeling studies suggest that these compounds fit well into the COX-2 active site, with the methylsulfonyl group occupying a secondary pocket and the chromene carbonyl group interacting with key residues like Ser530. nih.govnih.gov
| Compound | R group at C-3 | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |
| 3a | H | 0.13 | 12.5 | 96.1 |
| 5a | OCH3 | 0.11 | 15.3 | 139.1 |
| 5d | OCH2Ph | 0.07 | 20.1 | 287.1 |
| Celecoxib | (Reference) | 0.06 | 24.3 | 405 |
| Data adapted from studies on 2-phenyl-4H-chromen-4-one derivatives. nih.govresearchgate.net |
Carbonic Anhydrase (CA IX, CA XII) Inhibition
The tumor-associated carbonic anhydrase isoforms IX and XII (CA IX and CA XII) are key regulators of pH in hypoxic tumors and are considered important targets for cancer therapy. plos.orgnih.gov Coumarins are a known class of non-classical CA inhibitors that often act as suicide inhibitors. nih.govchemrxiv.org They are hydrolyzed by the enzyme's esterase activity, and the resulting 2-hydroxycinnamic acid derivative binds to the active site. nih.gov
Numerous studies have explored coumarin-based compounds as selective inhibitors of these cancer-related CA isoforms over the cytosolic off-target isoforms CA I and II. nih.govnih.gov A series of novel sulfonamides based on the coumarin scaffold were designed as potent and selective CA inhibitors. nih.govchemrxiv.org Several of these compounds showed high potency, with inhibition constants (Ki) in the nanomolar range for CA IX and CA XII. nih.govchemrxiv.org For example, compound 18f from one such study was highlighted as a potent dual inhibitor with Ki values of 21 nM for CA IX and 5 nM for CA XII. nih.gov
Structure-activity relationship studies of 7-hydroxycoumarinamides revealed that substitutions on the coumarin scaffold could modulate activity and selectivity towards either CA IX or CA XII. nih.gov For instance, introducing a 3,4-dimethylphenyl moiety selectively increased activity against h-CA XII, while certain chloro-substitutions conferred selectivity for h-CA IX. nih.gov
| Compound | CA I Ki (µM) | CA II Ki (µM) | CA IX Ki (µM) | CA XII Ki (µM) |
| Coumarin 29 | >100 | >100 | 5.5 | 45.2 |
| Coumarin 38 | >100 | >100 | 95.7 | 9.2 |
| Coumarin-sulfonamide 18f | 0.955 | 0.515 | 0.021 | 0.005 |
| Acetazolamide (Standard) | 0.012 | 0.25 | 0.025 | 0.0045 |
| Data sourced from studies on coumarin derivatives as carbonic anhydrase inhibitors. nih.govnih.gov |
General Kinase Inhibitory Properties
The chromenone scaffold is recognized for its potential in developing kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways that control proliferation and survival. imrpress.com Derivatives of benzo[h]chromene have been shown to inhibit critical signaling pathways such as the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.
The 2-phenyl-4H-chromen-4-one (flavonoid) structure is present in many known kinase inhibitors. Fisetin (3,3′,4′,7-tetrahydroxy-2-phenyl-4H-chromen-4-one), for example, is a flavonol known to inhibit multiple kinases. nih.gov Synthetic analogues based on this scaffold have been investigated as inhibitors of receptor tyrosine kinases like c-Kit and other kinases such as CDK2 and mTOR. nih.gov
Furthermore, the related benzopyran-4-one core has been used to develop potent ATP-competitive inhibitors of DNA-dependent protein kinase (DNA-PK), a member of the PIKK family. imrpress.com In one study, substitution at the 8th position of the benzopyran-4-one structure markedly improved inhibitory activity, leading to the discovery of compounds with IC50 values in the low nanomolar range for DNA-PK. imrpress.com The 4-phenyl-2-quinolone scaffold, which mimics 4-arylcoumarins, has also been investigated for its ability to inhibit tubulin polymerization, a process regulated by kinases. mdpi.com
While direct in vitro kinase inhibition data for this compound is not extensively detailed in the provided context, the broad activity of the parent chromenone and related scaffolds against various kinases underscores the potential of this compound class as a source for new kinase inhibitors. imrpress.com
Antimicrobial Activity (In Vitro Bacteriostatic and Bactericidal Effects)
The antimicrobial properties of coumarin derivatives, including those related to this compound, have been a subject of significant research interest. These compounds have been evaluated against a variety of pathogenic microorganisms, demonstrating a range of bacteriostatic and bactericidal effects.
Coumarin derivatives have shown varied efficacy against both Gram-positive and Gram-negative bacteria. For instance, some coumarin derivatives have demonstrated notable activity against Staphylococcus aureus, a significant human pathogen. researchgate.net The antibacterial activity of these compounds is often influenced by their specific structural features.
While direct studies on this compound are limited in the provided results, the broader class of coumarin derivatives has been investigated. For example, in a study on coumarin derivatives, some compounds showed significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against S. aureus. researchgate.net Another study reported that certain coumarin derivatives displayed noteworthy activity against various bacterial strains including S. aureus, E. coli, and B. cereus.
The antibacterial activity of a mix of natural essential oils was evaluated against several zoonotic bacteria, including Escherichia coli, Bacillus cereus, and Staphylococcus aureus. mdpi.com The MICs for this essential oil mix were found to be between 217 and 1390 µg/mL for these bacteria. mdpi.com Furthermore, some coumarin derivatives have been shown to modulate the activity of antibiotics against resistant strains of S. aureus and E. coli. researchgate.net
It is important to note that the efficacy can vary greatly depending on the specific substitutions on the coumarin ring system.
Table 1: In Vitro Antibacterial Activity of Selected Coumarin Analogues
| Compound/Extract | Bacterium | Activity Metric | Result |
|---|---|---|---|
| Coumarin Derivative (75) | Staphylococcus aureus | MIC | 6.25 µg/mL researchgate.net |
| Essential Oil Mix | Escherichia coli | MIC | 217 - 1390 µg/mL mdpi.com |
| Essential Oil Mix | Bacillus cereus | MIC | 217 - 1390 µg/mL mdpi.com |
| Essential Oil Mix | Staphylococcus aureus | MIC | 217 - 1390 µg/mL mdpi.com |
| Coumarin Derivative (C13) | Staphylococcus aureus | MIC | ≤256 µg/mL researchgate.net |
| Other Coumarin Derivatives | Staphylococcus aureus | MIC | ≥1024 µg/mL researchgate.net |
The antifungal potential of coumarin derivatives has been explored against various fungal pathogens. Studies on different coumarin analogues have revealed a spectrum of activities. For instance, a series of 4-amino coumarin-based derivatives were synthesized and showed broad-spectrum antifungal activity against several plant pathogenic fungi. mdpi.com
In one study, a 4-alkoxy-2H-chromen-2-one derivative demonstrated moderate bioactivity against Candida krusei with a Minimum Inhibitory Concentration (MIC) of 0.103 µmol/mL. mdpi.com Another derivative exhibited strong activity against Candida albicans and Candida tropicalis with an MIC of 0.067 µmol/mL. mdpi.com Furthermore, some 2-(phenyl)-4H-chromen-4-ones have been evaluated for their antifungal activity against fungi like Aspergillus fumigatus. researchgate.net
The mode of action for the antifungal effects of some coumarin derivatives has been suggested to involve interference with the fungal cell's redox balance rather than direct interaction with the cell wall or ergosterol (B1671047) in the plasma membrane. mdpi.com
Table 2: In Vitro Antifungal Activity of Selected Coumarin Analogues
| Compound | Fungal Strain | Activity Metric | Result |
|---|---|---|---|
| 4-(decyloxy)-2h-chromen-2-one (3) | Candida krusei ATCC 6258 | MIC | 0.103 µmol/mL mdpi.com |
| 7-hydroxycoumarin derivative (8) | Candida albicans (ATCC 90028) | MIC | 0.067 µmol/mL mdpi.com |
| 7-hydroxycoumarin derivative (8) | Candida tropicalis (ATCC 13809) | MIC | 0.067 µmol/mL mdpi.com |
| 7-hydroxycoumarin derivative (8) | Candida krusei (ATCC 6258) | MIC | 0.269 µmol/mL mdpi.com |
Antibacterial Spectrum and Efficacy Against Human Pathogens (e.g., Staphylococcus aureus, E. coli, Bacillus cereus)
Anti-inflammatory Potential (In Vitro Models)
Coumarin derivatives have been investigated for their anti-inflammatory properties using various in vitro models. These studies often involve measuring the inhibition of inflammatory mediators in cell cultures.
A study on novel 4-ferrocenylchroman-2-one derivatives, which are structurally related to benzo[g]chromen-2-ones, demonstrated potent anti-inflammatory activity. nih.gov Specifically, one derivative, 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one, was found to be a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. nih.gov This compound also significantly inhibited the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov The underlying mechanism was suggested to involve the inhibition of the NF-κB and MAPKs signaling pathways. nih.gov
Similarly, other studies on novel 2-phenyl-4H-chromen-4-one derivatives have shown their ability to downregulate the expression of NO, IL-6, and TNF-α by inhibiting the TLR4/MAPK signaling pathway in LPS-induced inflammatory models. nih.gov The anti-inflammatory effects of coumarins are a promising area of research, with some derivatives showing potential for the development of new anti-inflammatory agents. semanticscholar.org
Antioxidant Activity (In Vitro Assays, e.g., DPPH Scavenging)
The antioxidant potential of coumarin derivatives is frequently evaluated using in vitro assays such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.
A study on a series of 4-hydroxycoumarin (B602359) derivatives assessed their antioxidant activity through various methods, including DPPH radical scavenging. nih.govnih.govresearchgate.net The results indicated that the scavenging activity was dependent on the specific substitutions on the coumarin core. nih.govresearchgate.net For example, some derivatives with specific substitutions showed higher DPPH scavenging activity compared to others. nih.gov
The antioxidant activity of plant extracts containing coumarins has also been demonstrated through their ability to scavenge DPPH radicals in a dose-dependent manner. d-nb.info The structure-activity relationship studies suggest that the presence and position of hydroxyl groups and other substituents on the coumarin ring play a crucial role in their antioxidant capacity. The development of quantitative structure-activity relationship (QSAR) models has been used to predict the antioxidant activity of coumarin-type compounds. mdpi.com
Structure Activity Relationship Sar Studies of 4 Phenylbenzo G Chromen 2 One and Its Analogues
Influence of Substituent Effects on Biological Activity
The biological profile of the 4-phenylbenzo[g]chromen-2-one core structure is highly sensitive to the nature and position of substituent groups on both the phenyl ring and the fused chromenone system.
The introduction of halogen atoms is a common strategy in drug design to modulate physiochemical properties such as lipophilicity and metabolic stability, often leading to enhanced biological potency. In the context of chromenone and coumarin (B35378) derivatives, halogenation has proven to be a critical determinant of activity.
Studies on related 4-phenylcoumarin (B95950) structures have shown that incorporating a halogenated phenyl ring into a larger substituent can significantly boost cytotoxicity. For instance, a 7-hydroxy-4-phenylchromen-2-one derivative featuring a 4-chlorophenyl-1,2,4-triazole moiety at the 7-position demonstrated potent cytotoxic activity against the AGS human gastric cancer cell line, with an IC₅₀ value of 2.63 µM. nih.gov This highlights the positive contribution of the chloro-substituent on the appended phenyl ring. nih.gov Similarly, research on thiazole-containing chromen-2-one derivatives found that a chloride-substituted phenyl group was essential for their anti-tubercular effects. mdpi.com
Halogenation on the core scaffold or on substituents directly attached to it also plays a vital role. A study on chromone (B188151) derivatives as inhibitors of the breast cancer resistance protein (ABCG2) identified that a 5-(4-bromobenzyloxy) substituent was a key feature for potent activity. nih.gov In a different series of anti-inflammatory 2-phenyl-4H-chromen-4-ones, a derivative containing a 4-(trifluoromethyl)benzoyl group, where the phenyl ring is halogenated with a trifluoromethyl group, was synthesized and evaluated. nih.gov Furthermore, investigations into 2-phenyl-benzo[h]chromen-4-one, a structural isomer of the benzo[g] scaffold, showed that a 3-chloro substitution on the phenyl ring resulted in significant cytotoxic effects against MCF-7 breast cancer cells.
Table 1: Effect of Halogenation on the Biological Activity of Chromenone and Coumarin Analogues
| Compound/Derivative Class | Halogen Substituent | Position of Halogen | Observed Biological Activity | Reference |
|---|---|---|---|---|
| 7-(triazolylmethoxy)-4-phenyl-2H-chromen-2-one | Chlorine | 4-position of phenyl ring on triazole | Potent cytotoxicity (IC₅₀ = 2.63 µM) | nih.gov |
| 5-(benzyloxy)-4H-chromen-4-one derivative | Bromine | 4-position of phenyl ring on benzyloxy group | Important for ABCG2 inhibition | nih.gov |
| 2-phenyl-benzo[h]chromen-4-one | Chlorine | 3-position of phenyl ring | Significant cytotoxicity | |
| Thiazolyl-chromen-2-one | Chlorine | On attached phenyl ring | Essential for anti-tubercular activity | mdpi.com |
| 3-(piperazinylethoxy)-2-phenyl-4H-chromen-4-one | Trifluoromethyl | 4-position of benzoyl group | Anti-inflammatory potential | nih.gov |
Methoxy (B1213986) groups significantly influence the electronic properties and conformation of the scaffold, which can have a profound impact on cytotoxicity. The number and placement of methoxy groups are critical factors. Studies on chalcones, which are precursors to flavonoids, have revealed that methoxylation patterns are crucial for both inhibitory activity against transport proteins and for cytotoxicity. nih.gov For example, methoxy groups at positions 3, 4, and 5 of the phenyl ring were found to markedly increase cytotoxicity. nih.gov
In the development of anti-inflammatory agents, derivatives of 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one have been synthesized, indicating that multiple methoxy substitutions on both the C2-phenyl ring and the chromenone core are favorable for this activity. nih.gov In another study, 4-(4-acetylphenylamino)-6-methoxy-2-phenylquinoline showed significant cytotoxicity, suggesting the importance of a methoxy group on the core heterocyclic structure. nih.gov The anticancer potential of certain thiazole (B1198619) derivatives has also been linked to the presence of a methoxy group on the phenyl ring attached to the thiazole moiety. mdpi.com
Table 2: Impact of Methoxy Substitution on the Bioactivity of Chromenone Analogues
| Compound/Derivative Class | Methoxy Substituent Pattern | Observed Biological Activity/Impact | Reference |
|---|---|---|---|
| Chalcones (Flavonoid Precursors) | 3, 4, 5-positions of phenyl ring | Markedly increased cytotoxicity | nih.gov |
| 2-phenyl-4H-chromen-4-one | 3,4-dimethoxy on phenyl ring and 5,7-dimethoxy on chromenone | Favorable for anti-inflammatory activity | nih.gov |
| 2-phenylquinoline | 6-methoxy on quinoline (B57606) core | Contributed to significant cytotoxicity | nih.gov |
| Thiazolyl-indole | Methoxy group on phenyl ring of thiazole | Linked to potent anticancer activity | mdpi.com |
| 7-(triazolylmethoxy)-4-phenyl-2H-chromen-2-one | 4-methoxy on phenyl ring of triazole | Synthesized for cytotoxic evaluation | nih.gov |
Hydroxylation is a key factor in modulating the bioactivity of chromenone and coumarin scaffolds, often imparting antioxidant and anti-inflammatory properties. The presence and position of hydroxyl groups can facilitate interactions with biological targets through hydrogen bonding.
The compound 7-hydroxy-4-phenylchromen-2-one serves as a common starting material for the synthesis of more potent cytotoxic agents, implying that the hydroxylated parent molecule possesses a basal level of activity. nih.gov Research has shown that 7,8-dihydroxy-4-phenylbenzo[g]coumarin, a di-hydroxylated version of the core scaffold of interest, provides a promising framework for developing anti-skin-aging agents. as-pub.com The presence of the dihydroxy (catechol) system is often a key constituent for biological activity. The existence of 3-Hydroxy-2-phenyl-4h-benzo[g]chromen-4-one, a closely related flavone, further underscores the scientific interest in hydroxylated benzo[g]chromene systems. nih.gov In contrast, the absence of a hydroxy group in some derivatives suggests a shift in the mechanism of action away from radical scavenging towards other pathways like kinase inhibition.
Beyond common substituents, the introduction of more complex functional groups at specific positions has led to the discovery of novel biological activities.
Nitrogen Heterocycles: Attaching nitrogen-containing heterocycles can significantly enhance potency. Linking a 1,2,4-triazole (B32235) ring to the 7-position of a 4-phenylcoumarin scaffold resulted in derivatives with stronger antitumor activity than their 1,2,3-triazole counterparts. nih.gov
Substituents at C3: For a series of 2-phenyl-4H-chromen-4-one derivatives acting as COX-2 inhibitors, the nature of the substituent at the C3 position was found to be critical. The inhibitory activity followed the order: benzyl (B1604629) > acetyl > allyl > ethyl > methyl > H > OH, indicating that a larger, lipophilic group at this position is beneficial for this specific target. researchgate.net
Substituents at C4: The introduction of a phenylselanyl group at the C4 position of the 2H-chromen-2-one core yielded 4-(Phenylselanyl)-2H-chromen-2-one, a compound with promising anti-inflammatory and pain-management properties. nih.gov
Amide Linkers: In a series of chromone inhibitors, the methylation of an amide nitrogen within a substituent chain dramatically altered the compound's affinity for its target protein, demonstrating the sensitivity of the molecule's interaction to small structural changes in linker regions. nih.gov
Hydroxy Substitution and Bioactivity Modulation
Stereochemical Influences on Pharmacological Activity
Stereochemistry plays a pivotal role in the pharmacological activity of chiral molecules, as enantiomers can exhibit different binding affinities, efficacies, and metabolic profiles. While specific stereochemical studies on this compound are not widely reported, research on structurally related chromane (B1220400) and chromene derivatives clearly demonstrates the importance of stereoisomerism.
The synthesis of chiral chromenes with high enantiomeric excess (ee) is an area of active research, indicating the recognized importance of accessing single enantiomers for biological evaluation. researchgate.netrsc.org Direct evidence of stereochemical influence comes from studies on 4-phenylchroman analogues. In one series, the cis relationship between a side chain at the C2 position and the phenyl group at the C4 position was found to be optimal for α1-adrenoreceptor blocking activity, whereas the trans isomer was the least potent compound in the series. nih.gov This highlights that the spatial arrangement of substituents is a critical determinant of pharmacological effect.
Furthermore, in the development of novel chromene-based selective estrogen receptor modulators (SERMs), the (R)-enantiomer of a lead compound was identified as the potent, biologically active form. acs.org These examples from closely related scaffolds strongly suggest that the stereochemistry at chiral centers within analogues of this compound would likewise have a significant influence on their pharmacological profiles.
Comparative Analysis with Structurally Related Chromone and Coumarin Derivatives
The this compound scaffold belongs to the coumarin family (also known as 2H-1-benzopyran-2-ones). Its biological activities can be understood in comparison to its structural isomers, the chromones (4H-1-benzopyran-4-ones), and their respective derivatives. Coumarins and chromones are both prominent heterocyclic systems in medicinal chemistry, but the difference in the position of the carbonyl group in the pyran ring leads to distinct chemical properties and biological activities. researchgate.net
Coumarins (Chromen-2-ones): Generally, 4-phenylcoumarins are investigated for a wide range of pharmacological effects, including anticancer, antiviral, and antibacterial activities. nih.govnih.govnih.gov For example, derivatives of 7-hydroxy-4-phenylchromen-2-one show significant cytotoxicity, nih.gov while other analogues are potent inhibitors of viral proteases. nih.gov
Chromones (Chromen-4-ones): This class, which includes the flavonoids (2-phenylchromen-4-ones) and isoflavonoids (3-phenylchromen-4-ones), is well-known for anti-inflammatory, antioxidant, and kinase inhibitory properties. researchgate.netmdpi.com The position of the phenyl group is a key determinant of its subclass and activity; for example, 2-phenylchromen-4-one derivatives have been developed as potent COX-2 inhibitors. researchgate.net
The extension of the simple benzopyran system to a larger, more rigid tetracyclic benzo[g]chromene or benzo[h]chromene system can lead to enhanced or novel biological activities. frontiersin.org For example, while simple hydroxylated coumarins are known antioxidants, the 7,8-dihydroxy-4-phenylbenzo[g]coumarin scaffold has been specifically identified as a promising framework for anti-skin-aging compounds, suggesting that the extended aromatic system confers a distinct and valuable pharmacological profile. as-pub.com Similarly, the benzo[h]chromen-4-one core is a feature of potent anticancer agents. This comparative analysis underscores that while the basic chromenone/coumarin moiety provides a privileged scaffold, annulation with additional benzene (B151609) rings creates unique structures with specialized biological potential.
Molecular Descriptors-Based SAR Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov At the core of QSAR studies are molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. nih.gov By analyzing these descriptors, researchers can understand which molecular features are crucial for a desired biological effect, thereby guiding the design of new, more potent analogues. nih.gov For this compound and related chromenone derivatives, various molecular descriptors have been employed to elucidate their structure-activity relationships across different biological targets.
These descriptors are broadly categorized into several classes, including electronic, steric, geometric, and topological, each providing unique insights into the molecule's behavior.
Electronic Descriptors: These descriptors quantify the electronic characteristics of a molecule, which are fundamental to its interaction with biological receptors.
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.netinformaticsjournals.co.in In studies of related chromen-2-one derivatives, the HOMO-LUMO gap has been correlated with their antioxidant capacity, where a smaller gap can suggest higher reactivity. researchgate.net
Partial Atomic Charges and Electronegativity: The distribution of charges within the molecule and the electronegativity of its constituent atoms or functional groups play a significant role in electrostatic interactions with a target protein. researchgate.net Research on polyhydroxyxanthones, which share structural similarities with chromenones, revealed that antituberculotic activity was strongly dependent on partial atomic charge and group electronegativity.
Geometric and Steric Descriptors: These descriptors relate to the three-dimensional shape and size of the molecule, which are crucial for ensuring a proper fit within a biological target's binding site.
Molecular Volume and Surface Area: These basic descriptors define the space occupied by the molecule and are important for understanding steric hindrance and the extent of surface interactions.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. They are useful for quantifying aspects like molecular branching and shape.
Physicochemical Descriptors:
LogP (Lipophilicity): This value represents the partition coefficient of a compound between octanol (B41247) and water, providing a measure of its lipophilicity. Lipophilicity is crucial for determining how a compound will behave in a biological system, including its ability to cross cell membranes.
In the context of this compound analogues, QSAR studies have shown that a combination of these descriptors can effectively model and predict biological activity. For instance, in a study on 4-substituted coumarins as tubulin polymerization inhibitors, QSAR models were developed using a genetic algorithm (GA) combined with multiple linear regression (MLR). nih.gov These models, incorporating three to four descriptors, demonstrated good predictive power, indicating that a balance of electronic and steric factors is key to their anticancer activity. nih.gov
The findings from these analyses allow for the rational design of new derivatives. For example, if a QSAR model indicates that higher electronegativity on the phenyl ring enhances activity, new analogues can be synthesized with electron-withdrawing groups at specific positions. Similarly, if steric bulk at a certain position is found to be detrimental, smaller substituents can be explored. Molecular modeling studies on 2-phenyl-4H-chromen-4-one derivatives showed that the nature and size of the substituent on the chromene scaffold are important for COX-2 inhibitory activity. mdpi.com
The table below illustrates a hypothetical QSAR analysis for a series of this compound analogues, demonstrating the relationship between selected molecular descriptors and observed biological activity.
Table 1: Illustrative QSAR Data for this compound Analogues
| Compound | Substituent (R) | IC₅₀ (µM) | LogP | HOMO-LUMO Gap (eV) | Molecular Volume (ų) |
| 1 | H | 15.2 | 4.5 | 5.8 | 280 |
| 2 | 4'-Cl | 8.5 | 5.2 | 5.6 | 295 |
| 3 | 4'-OCH₃ | 12.1 | 4.4 | 5.5 | 305 |
| 4 | 4'-NO₂ | 5.3 | 4.3 | 5.2 | 300 |
| 5 | 3'-OH | 18.9 | 4.1 | 5.9 | 290 |
This illustrative data suggests that electron-withdrawing groups (like -Cl and -NO₂) at the 4'-position of the phenyl ring may enhance biological activity, which correlates with a decrease in the HOMO-LUMO gap. Conversely, a hydroxyl group at the 3'-position appears to decrease activity. Such insights derived from molecular descriptor-based SAR are invaluable for streamlining the drug discovery process.
Derivatives and Analogues of 4 Phenylbenzo G Chromen 2 One in Academic Research
Design and Synthesis of Novel Fused Heterocyclic Benzo[g]chromen-2-one Systems
The fusion of additional heterocyclic rings onto the benzo[g]chromen-2-one framework has been a fruitful strategy for creating new compounds with enhanced or novel biological activities. Researchers have successfully synthesized a variety of fused systems, including pyrano[3,2-c]chromenes, chromeno[2,3-d]pyrimidines, and other complex polycyclic structures.
One common synthetic approach involves the one-pot, three-component condensation of an aromatic aldehyde, malononitrile (B47326), and a hydroxycoumarin derivative. sid.ir This method has been employed to produce 2-amino-4-aryl-3-cyano-5-oxo-4H,5H-pyrano-[3,2-c]chromene derivatives in excellent yields. sid.ir The use of catalysts such as sulfonic acid functionalized silica (B1680970) (SiO2-Pr-SO3H) has been shown to be highly efficient for this transformation. sid.ir
Another notable synthetic route is the intramolecular Povarov reaction of 3-aminocoumarins with 2-(propagyloxy)benzaldehydes, catalyzed by triflic acid, to yield fused pyrido[2,3-c]coumarin derivatives. tandfonline.com Furthermore, the reaction of 3-(N,N-dimethylaminomethylene)-chromane-2,4-dione with 6-amino-2-thioxopyrimidin-4(3H)-one has led to the synthesis of a new tetraheterocyclic ring system. tandfonline.com
The synthesis of isolated-fused heterocycles has also been achieved starting from 2-imino-N-phenyl-2H-chromene-3-carboxamide, leading to a variety of functionalized chromenes including pyrazoles, tetrazoles, and pyrimidines. scirp.org These synthetic strategies highlight the versatility of the benzo[g]chromen-2-one scaffold for the construction of complex heterocyclic systems with potential applications in medicinal chemistry.
Introduction of Diverse Pharmacophores into the Benzo[g]chromen-2-one Scaffold
To explore new structure-activity relationships and develop compounds with improved therapeutic potential, researchers have focused on introducing various pharmacophores into the benzo[g]chromen-2-one scaffold. These modifications often involve the incorporation of moieties known to possess specific biological activities.
A significant area of investigation has been the synthesis of hybrid molecules that combine the coumarin (B35378) nucleus with other bioactive heterocyclic systems like pyran, pyridine, thiazole (B1198619), and pyrazole (B372694). nih.gov For instance, novel 2H-chromen-2-one derivatives bearing a 1,2,3-triazole moiety have been designed and synthesized using click chemistry. nih.gov This approach involves the reaction of azidoalkyloxy-2H-chromen-2-ones with different propargylamines. nih.gov
Another strategy involves the introduction of different substituents at various positions of the benzo[g]chromen-2-one ring system. For example, a series of novel heterocyclic incorporated 4H-benzo[h]chromenes have been designed and synthesized, and their anticancer activities have been evaluated. frontiersin.org Similarly, the synthesis of 3-acetyl-2H-benzo[h]chromen-2-one and its subsequent conversion to substituted chalcones has been used to prepare important benzo[h]coumarin heterocycles. ajol.info The introduction of a piperidine (B6355638) ring linked to the coumarin has been shown to be important for the anti-breast cancer activity of certain 3H-benzo[f]chromen-3-one derivatives. mdpi.com
The rationale behind these modifications is that the combination of the benzo[g]chromen-2-one scaffold with other pharmacologically active groups can lead to synergistic effects and the development of more potent and selective therapeutic agents. scielo.br
Selenocoumarin Compounds and their Distinct Biological Properties
The replacement of an oxygen atom with selenium in the coumarin scaffold to form selenocoumarins has emerged as a promising strategy to enhance biological activity. Organoselenium compounds are known for their unique redox properties and have been investigated for various therapeutic applications.
Research has shown that selenocoumarins exhibit a range of biological activities, including antiproliferative and antioxidant effects. doi.orgresearchgate.net For example, certain selenocoumarins have demonstrated selective cytotoxicity against human prostate and breast cancer cell lines. mdpi.com The introduction of a selenium-containing functional group, such as isoselenocyanate, selenocarbamates, and selenoureas, into the coumarin structure has been explored to modulate their biological properties. doi.org
Studies have revealed a strong correlation between the nature of the organoselenium moiety and the antiproliferative activity of the resulting compounds. doi.orgresearchgate.net While selenocarbamates were found to be inactive or moderately active, isoselenocyanates and most of the selenoureas displayed strong antiproliferative effects. doi.orgresearchgate.net The mechanism of action for some of these compounds is believed to involve an increase in reactive oxygen species (ROS) levels in cancer cells. doi.orgresearchgate.net
Furthermore, some selenocoumarins have been found to be potent and selective inhibitors of carbonic anhydrase isoforms that are associated with tumors. nih.gov The synthesis of these compounds often involves the reduction of diselenides to the corresponding selenolate, which is then reacted with a suitable electrophile. nih.gov
Pyrano-chromene Derivatives and their Synthetic Routes
Pyrano-chromene derivatives, which feature a pyran ring fused to the chromene core, represent a significant class of compounds with diverse biological activities. The synthesis of these derivatives has been extensively studied, leading to the development of various efficient synthetic methodologies.
A common and effective method for synthesizing pyrano[3,2-c]chromene derivatives is the one-pot, three-component condensation reaction. This reaction typically involves an aromatic aldehyde, malononitrile, and a 4-hydroxycoumarin (B602359) derivative. sid.ir The use of various catalysts, such as sulfonic acid functionalized silica (SiO2-Pr-SO3H) and Fe3O4@SiO2-SO3H magnetic nanocatalysts, has been shown to promote this reaction efficiently, often in environmentally friendly solvents like water or ethanol. sid.irjwent.net
Another approach involves an organocatalytic domino reaction of 4-hydroxy-2H-chromen-2-ones with malononitriles, which has been successfully employed for the enantioselective synthesis of optically active pyrano[3,2-c]chromenes. rsc.org This method provides access to chiral compounds with high yields and enantioselectivities. rsc.org
The reaction of 4-hydroxy-7,7-dimethyl-7,8-dihydro-6H-chromen-2,5-dione with aldehydes and malononitrile has also been utilized to afford new pyrano[3,2-c]chromenes. researchgate.net Furthermore, a green and efficient synthesis of new pyrano[3,2-c]chromene-diones has been achieved through a multicomponent reaction of aromatic aldehydes, indandione, and 4-hydroxycoumarin catalyzed by a Fe3O4@SiO2-propyl cova-lented dapsone-copper complex nanocomposite in water. frontiersin.org These synthetic routes offer versatile and convenient methods for accessing a wide range of pyrano-chromene derivatives for further biological evaluation. benthamdirect.com
Emerging Research Directions and Future Academic Perspectives for Benzo G Chromen 2 One Compounds
Development of Novel Multitargeting Agents Based on the Chromenone Scaffold
The complexity of multifactorial diseases, such as Alzheimer's disease, has spurred the development of multitarget-directed ligands that can simultaneously address multiple pathological pathways. acs.org The chromenone scaffold has emerged as a privileged structure for designing such agents due to its ability to interact with various biological targets. nih.govdoi.org
Researchers are actively exploring the design and synthesis of novel chromenone derivatives that can act on multiple targets implicated in neurodegenerative diseases. For instance, a library of substituted chromen-4-ones was generated, leading to the discovery of a dual-target small molecule that inhibits both human acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in Alzheimer's disease. acs.orgresearchgate.net Another study identified chromanone compounds with activity against AChE, MAO-B, and the σ1 receptor. nih.govacs.org These findings highlight the potential of the chromenone scaffold in developing effective treatments for complex disorders. nih.gov
The development of these multitarget agents often involves the strategic modification of the chromenone core, such as attaching basic moieties through linkers. acs.orgresearchgate.net This approach allows for the fine-tuning of the pharmacological profile to achieve a balanced activity at multiple targets. nih.gov The exploration of different substitution patterns and the hybridization of the chromenone scaffold with other pharmacophores are promising strategies for discovering novel multitargeting agents. doi.orgmdpi.com
Table 1: Examples of Multitargeting Agents Based on the Chromenone Scaffold
| Compound/Derivative | Target(s) | Therapeutic Area | Reference |
| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one (7) | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) | Alzheimer's Disease | acs.org |
| Chromanone 19 | AChE, Butyrylcholinesterase (BuChE), MAO-B, σ1 receptor, σ2 receptor | Alzheimer's Disease | nih.govacs.org |
| Chromanone 21 | AChE, MAO-B, σ1 receptor, BuChE | Alzheimer's Disease | nih.govacs.org |
| Flavonoid-based derivative 7m | AChE, Advanced Glycation End Products (AGEs) | Alzheimer's Disease | nih.gov |
Exploration of Novel Reaction Mechanisms and Methodologies for Efficient Synthesis
Classical methods like the Pechmann reaction and Knoevenagel condensation are still widely used for the synthesis of coumarin-based compounds. researchgate.net However, recent advancements have led to the discovery of new pathways. For example, a gram-scale synthesis of 3-phenyl-2H-chromen-2-one was achieved by reacting salicylaldehyde (B1680747) with phenylacetonitrile (B145931) in the presence of a base. nih.gov Another novel approach involves the reaction of 2-naphthol (B1666908) with acetylene (B1199291) dicarboxylic acid dimethyl ester to produce benzo[f]coumarin derivatives. researchgate.net
Furthermore, the use of catalysts, such as biogenic ZnO nanoparticles, has been shown to be effective in the synthesis of 3,3′-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives. chimicatechnoacta.ruurfu.ru The development of one-pot synthesis strategies and the use of green solvents are also gaining attention as they offer more sustainable and efficient routes to these compounds. researchgate.netresearchgate.net The exploration of tandem reactions, like ring-closing metathesis followed by allylic oxidation, has also opened up new avenues for the synthesis of benzocoumarins. researchgate.net
Table 2: Novel Synthetic Methodologies for Chromenone Derivatives
| Methodology | Reactants | Product | Key Features | Reference |
| Base-catalyzed condensation | Salicylaldehyde, Phenylacetonitrile | 3-Phenyl-2H-chromen-2-one | Gram-scale synthesis | nih.gov |
| Reaction with acetylenedicarboxylate | 2-Naphthol, Acetylene dicarboxylic acid dimethyl ester | Benzo[f]coumarin derivative | Regioselective | researchgate.net |
| Biogenic nanoparticle catalysis | 4-Hydroxycoumarin (B602359), Aldehyde, Amine | 3,3′-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivative | Use of biogenic ZnO nanoparticles | chimicatechnoacta.ruurfu.ru |
| Tandem Ring Closing Metathesis/Allylic Oxidation | 1-Allyl-2-naphthol | Benzocoumarin | Moderate yield | researchgate.net |
| [5+1] Heteroannulation | 2-Hydroxy-ω-nitroacetophenone, Carbon disulfide | 2,3-substituted chromen-4H-one | Highly efficient | researchgate.net |
Advanced Computational Modeling for Mechanism Elucidation and Rational Drug Design
Computational modeling has become an indispensable tool in modern drug discovery, enabling the elucidation of reaction mechanisms and facilitating the rational design of new therapeutic agents. unal.edu.co In the context of benzo[g]chromen-2-one compounds, computational approaches are being used to understand their interactions with biological targets and to predict their pharmacological properties. acs.org
Molecular docking studies, for instance, have been employed to investigate the binding modes of chromenone derivatives with enzymes like acetylcholinesterase and to rationalize their inhibitory activities. nih.gov These studies provide valuable insights into the structure-activity relationships (SAR) and guide the design of more potent inhibitors. researchgate.net For example, docking analysis revealed that a potent flavonoid-based inhibitor binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov
Furthermore, theoretical studies using methods like Density Functional Theory (DFT) are being used to investigate the electronic and photophysical properties of these compounds. acs.orgresearchgate.net This is particularly relevant for applications in materials science and as fluorescent probes. researchgate.net Computational methods are also being used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of newly synthesized compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. chimicatechnoacta.ru
Table 3: Applications of Computational Modeling in Benzo[g]chromen-2-one Research
| Computational Method | Application | Key Insights | Reference |
| Molecular Docking | Rational Drug Design | Elucidation of binding modes with biological targets (e.g., AChE, Bcl-2, CDK-2). | nih.govacs.orgresearchgate.net |
| Density Functional Theory (DFT) | Mechanism Elucidation, NLO Properties | Investigation of electronic structure, photophysical properties, and non-linear optical properties. | acs.orgresearchgate.netrsc.orgekb.eg |
| ADMET Prediction | Pharmacokinetics | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity. | chimicatechnoacta.ru |
| Extended Multistate CASPT2 | Photophysical Properties | Study of fluorescence quenching mechanisms. | acs.orgresearchgate.net |
Bio-conjugation Strategies for Enhanced Molecular Delivery and Targeting (Conceptual Frameworks)
Bio-conjugation, the covalent attachment of a molecule to a biomolecule such as a protein or antibody, is a powerful strategy to enhance the delivery and targeting of therapeutic agents. bionordika.fi For benzo[g]chromen-2-one compounds, this approach holds the potential to improve their therapeutic efficacy and reduce off-target effects.
Conceptual frameworks for the bioconjugation of chromenone derivatives are being explored. These strategies often involve the use of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. bionordika.fi For example, 4-halocoumarins can be used in metal-free click chemistry reactions to selectively label thiol and amino groups in peptides under mild conditions. nih.gov This approach allows for the site-specific attachment of the chromenone scaffold to a targeting moiety, such as an antibody, to create antibody-drug conjugates (ADCs). bionordika.finih.gov
The linker used to connect the chromenone to the biomolecule plays a crucial role in the stability and release of the drug. ub.edu The design of linkers that are stable in circulation but are cleaved at the target site is an active area of research. The inherent fluorescence of many coumarin (B35378) derivatives can also be advantageous, allowing for the tracking and imaging of the bioconjugate. nih.gov
Investigation of Non-Pharmacological Applications (e.g., Fluorescent Probes, Materials Science, Non-Linear Optics)
Beyond their pharmacological potential, benzo[g]chromen-2-one and its derivatives exhibit a range of interesting photophysical properties that make them suitable for various non-pharmacological applications. researchgate.net
Fluorescent Probes: The extended π-conjugated system of benzo[g]coumarins often results in red or far-red fluorescence emission, which is highly desirable for bioimaging applications. wiley.comnih.gov These compounds can be designed as fluorescent probes to detect biologically important species such as metal ions, reactive oxygen species, and disease biomarkers. wiley.comnih.gov Some benzo[g]coumarin analogues also exhibit high two-photon absorption properties, making them suitable for two-photon microscopy imaging. wiley.comnih.gov For example, aminobenzocoumarins have been developed as pH-responsive fluorescent probes for imaging acidic environments in biological systems. uzh.ch
Materials Science: The chromenone scaffold is being investigated for its potential in materials science. For instance, polymers bearing chalcone (B49325) side groups derived from related benzofuran (B130515) compounds have shown potential applications in this field. The unique photophysical properties of chromenone derivatives make them candidates for use in organic light-emitting diodes (OLEDs) and other electronic and photonic devices. researchgate.net
Non-Linear Optics: Certain chromene derivatives have been shown to possess significant non-linear optical (NLO) properties. rsc.orgekb.eg Molecules with large hyperpolarizability are of interest for applications in optical switching and data storage. rsc.org Computational studies, often using DFT, are employed to predict and understand the NLO properties of new chromenone derivatives. rsc.orgekb.egresearchgate.net The incorporation of donor-acceptor groups into the chromenone structure can enhance intramolecular charge transfer and lead to improved NLO performance. researchgate.net
Table 4: Non-Pharmacological Applications of Benzo[g]chromen-2-one Derivatives
| Application | Key Property | Example Compound/Derivative | Reference |
| Fluorescent Probes | Red/Far-Red Emission, Two-Photon Absorption | Benzo[g]coumarin analogues, Aminobenzocoumarins | wiley.comnih.govuzh.ch |
| Materials Science | Photophysical Properties | Methacrylate polymer with chalcone side group | |
| Non-Linear Optics | High Hyperpolarizability | 3-(2,2a,3-triazacyclopenta[jk]fluoren-1-yl)-2H-chromen-2-one derivatives | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
